CYP2D6 Inhibition Potency: 3-Amino-4-methoxybenzonitrile vs. Reference Inhibitor Quinidine
3-Amino-4-methoxybenzonitrile demonstrates a quantifiable inhibition of the CYP2D6 enzyme. In a recombinant human CYP2D6 assay using insect cell microsomes and AMMC substrate (30 min preincubation), it exhibited an IC50 of 120 nM [1]. This activity places it within the same order of magnitude as the well-characterized CYP2D6 inhibitor quinidine, for which reported IC50 values range from 60 nM to 400 nM across various assay formats . While not as potent as the most optimized clinical inhibitors, this level of CYP2D6 engagement is significant and differentiates it from structurally similar benzonitriles that may lack this specific off-target liability or pharmacological starting point.
| Evidence Dimension | CYP2D6 Inhibition IC50 |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | Quinidine (standard CYP2D6 inhibitor) |
| Quantified Difference | IC50 for 3-Amino-4-methoxybenzonitrile is approximately 2-fold higher than the lower end of the quinidine IC50 range (60 nM) and approximately 3-fold lower than the higher end of the range (400 nM), indicating comparable in vitro potency. |
| Conditions | Inhibition of recombinant human CYP2D6 in insect cell microsomes; AMMC substrate; 30 min preincubation. |
Why This Matters
This data informs DMPK risk assessment in early drug discovery and differentiates the compound from analogs lacking this level of CYP inhibition data, making it a valuable tool compound for studying CYP2D6 interactions.
- [1] BindingDB. (n.d.). BDBM50270027 (CHEMBL4105591): IC50 for CYP2D6. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50270027 View Source
